3-Hexyldecan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

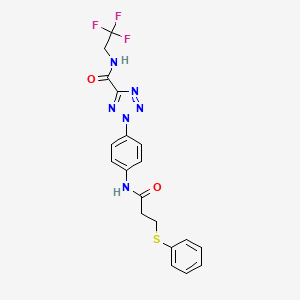

3-Hexyldecan-1-ol, also known as pheromone alcohol, is a chemical compound that is commonly found in insects, particularly in the order Lepidoptera. It is a type of pheromone that is used by insects to communicate with each other. In recent years, there has been a growing interest in the synthesis and application of this compound in scientific research.

Applications De Recherche Scientifique

Environmental Implications of Plant-Derived Alcohols

Research on hydroxyaldehyde products from hydroxyl radical reactions of plant-derived alcohols like Z-3-hexen-1-ol suggests significant environmental implications. These studies provide insights into the atmospheric chemistry and potential environmental impacts of volatile organic compounds emitted by plants (Reisen et al., 2003).

Photooxidation Studies in Environmental Science

The photooxidation of leaf-wound oxygenated compounds such as (Z)-3-hexen-1-ol has been evaluated to understand their environmental impact. This research sheds light on the removal processes of these compounds in the atmosphere, contributing to our understanding of atmospheric chemistry and environmental protection (Jiménez et al., 2009).

Wine Fermentation and Flavor Enhancement

Studies on the formation of volatile thiols like 3-mercaptohexan-1-ol during fermentation by Saccharomyces cerevisiae highlight the importance of these compounds in enhancing the aroma of varietal wines. This research has significant implications for the wine industry, particularly in the management of aromatic compounds during fermentation (Winter et al., 2011).

Catalysis and Chemical Synthesis

The role of 3-hexen-1-ol and related compounds in catalysis and chemical synthesis is evident from studies on the homocoupling of gamma-arylated tert-propargyl alcohols. These findings are crucial for developing new synthetic methods and understanding reaction mechanisms in organic chemistry (Funayama et al., 2005).

Plant-Plant Signaling Research

Investigations into the signaling role of (Z)-3-hexen-1-ol in plants, particularly in the context of plant-plant signaling and defense mechanisms, provide valuable insights into plant biology and potential applications in agriculture (Ruther & Kleier, 2005).

Agricultural Applications

Research on the behavioral responses of pests like the diamondback moth to green leaf volatiles, including (Z)-3-hexen-1-ol, can inform pest control strategies in agriculture, enhancing crop protection and management (Reddy & Guerrero, 2000).

Propriétés

IUPAC Name |

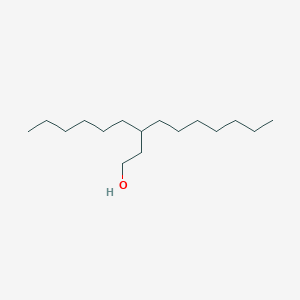

3-hexyldecan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZTOVGAJLQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2920851.png)

![1-(6-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2920853.png)

![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2920861.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)